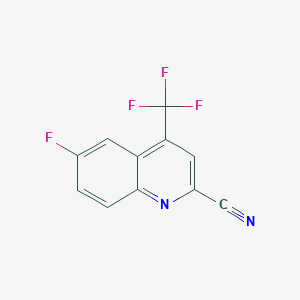
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Overview
Description
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, also known as 6-FQC, is a synthetic compound that has recently been studied for its potential applications in the field of medicinal chemistry. 6-FQC has been found to possess a variety of biochemical and physiological effects, making it a promising compound for further scientific research.
Scientific Research Applications
Pharmaceutical Research: Antitubercular Agents
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile: serves as a precursor for synthesizing thioquinolines, which have been identified as non-cytotoxic, potent, and selective antitubercular agents . The thiolation reaction, typically carried out using phosphorus pentasulfide in pyridine, allows for the creation of compounds that could potentially treat tuberculosis, a significant global health issue.
Anti-Malarial Drug Development
The compound’s derivatives have been utilized in the synthesis of antiplasmodial agents for the treatment of malaria . The hydroxyl group in the compound can undergo nucleophilic substitution, which is a critical step in creating these agents, demonstrating the compound’s versatility in medicinal chemistry.
HIV-1 Reverse Transcriptase Inhibitors
Research has shown that derivatives of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile can be designed as non-nucleoside inhibitors of HIV-1 reverse transcriptase . These inhibitors are crucial in the fight against HIV/AIDS, as they can prevent the virus from replicating within the host cells.
Agricultural Applications
Fluorinated quinolines, including derivatives of the compound , have found applications in agriculture . They can be used as components in pesticides or herbicides, leveraging their unique chemical properties to control pests and weeds effectively.
Material Science: Liquid Crystal Components
The structural properties of fluorinated quinolines make them suitable for use in liquid crystals . These materials are essential for displays and other optical devices, and the compound’s derivatives could contribute to advancements in this field.
Chemical Synthesis: Fluorinated Building Blocks
As a fluorinated building block, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile is used in chemical synthesis to introduce fluorine atoms into other compounds . This is particularly valuable in the development of pharmaceuticals and agrochemicals, where fluorination can significantly alter the activity and stability of molecules.
Analytical Chemistry: Measurement of Interfluorine Distance
The compound’s derivatives have been used in the measurement of interfluorine distances in solids, which is an important parameter in the study of molecular structures and interactions .
Enzyme Inhibition: Antibacterial and Antineoplastic Activities
Incorporating fluorine atoms into quinolines enhances their biological activity. As such, derivatives of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile have been studied as enzyme inhibitors, showing potential antibacterial and antineoplastic activities .
properties
IUPAC Name |
6-fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F4N2/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-16)17-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMMUSGUDKXSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705221 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |
CAS RN |
1116339-60-6 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



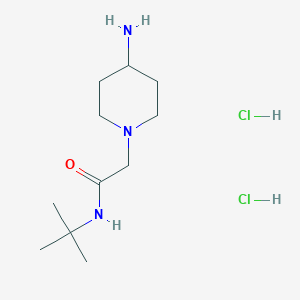
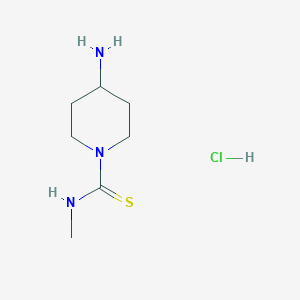
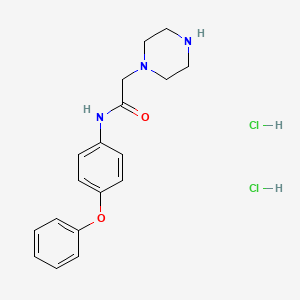
![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/structure/B1396424.png)
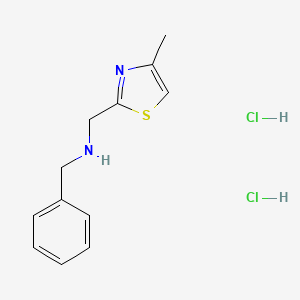
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride](/img/structure/B1396429.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)
![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396435.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)
![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1396437.png)
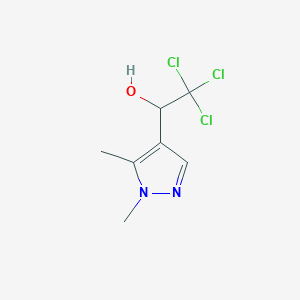
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B1396440.png)
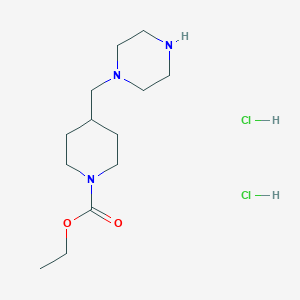
![(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1396444.png)